

Mass Spectrometry Analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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This technical guide provides an in-depth overview of the mass spectrometry analysis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of published experimental mass spectra for this specific molecule, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties.

Compound Overview

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde possesses a molecular formula of $C_{10}H_{13}NO_2S$ and a molecular weight of approximately 211.28 g/mol .^{[1][2][3][4]} Its structure, featuring a thiophenecarbaldehyde core linked to a 4-hydroxypiperidine group, suggests a rich fragmentation pattern under mass spectrometric analysis. The exact mass of the molecule is 211.0670 g/mol .^[4]

Proposed Fragmentation Pathway

The proposed fragmentation pathway for **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** under electron ionization (EI) is initiated by the formation of the molecular ion $[M]^+$ at m/z 211.

Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the piperidine ring and the bond connecting it to the thiophene ring.

A primary fragmentation event is anticipated to be the alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of a $C_4H_8NO\cdot$ radical and formation of a stable cation. Another significant fragmentation pathway likely involves the cleavage of the C-N bond between the thiophene and piperidine rings. Further fragmentation of the resulting ions can also be expected.

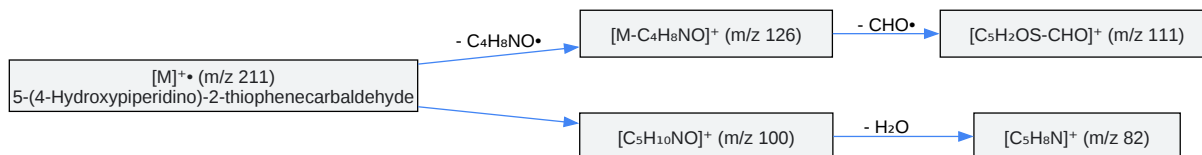
Quantitative Data Summary

The following table summarizes the proposed major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometry analysis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**. The relative abundance is a theoretical estimation.

Ion	Proposed Structure	m/z (Theoretical)	Relative Abundance (Estimated)
$[M]^+\bullet$	Molecular Ion	211	Moderate
$[M-H]^+$	210	Low	
$[M-CHO]^+$	182	Low	
$[M-C_4H_8NO]^+$	126	High	
$[C_5H_2OS-CHO]^+$	111	Moderate	
$[C_5H_{10}NO]^+$	100	High	
$[C_5H_8N]^+$	82	Moderate	

Visualization of Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation pathway is depicted in the following diagram:



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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following is a general experimental protocol for the mass spectrometry analysis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.

5.1. Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion analysis or 1 µg/mL for LC-MS analysis.

5.2. Instrumentation and Parameters

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
- **Ionization Source:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is generally preferred for its soft ionization, which helps in preserving the molecular ion.
 - **ESI Positive Mode Parameters:**
 - **Capillary Voltage:** 3.5 kV

- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 600 L/h
- Mass Analyzer:
 - Scan Range: m/z 50-500
 - Acquisition Mode: Full scan and product ion scan (MS/MS) modes.
 - Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.

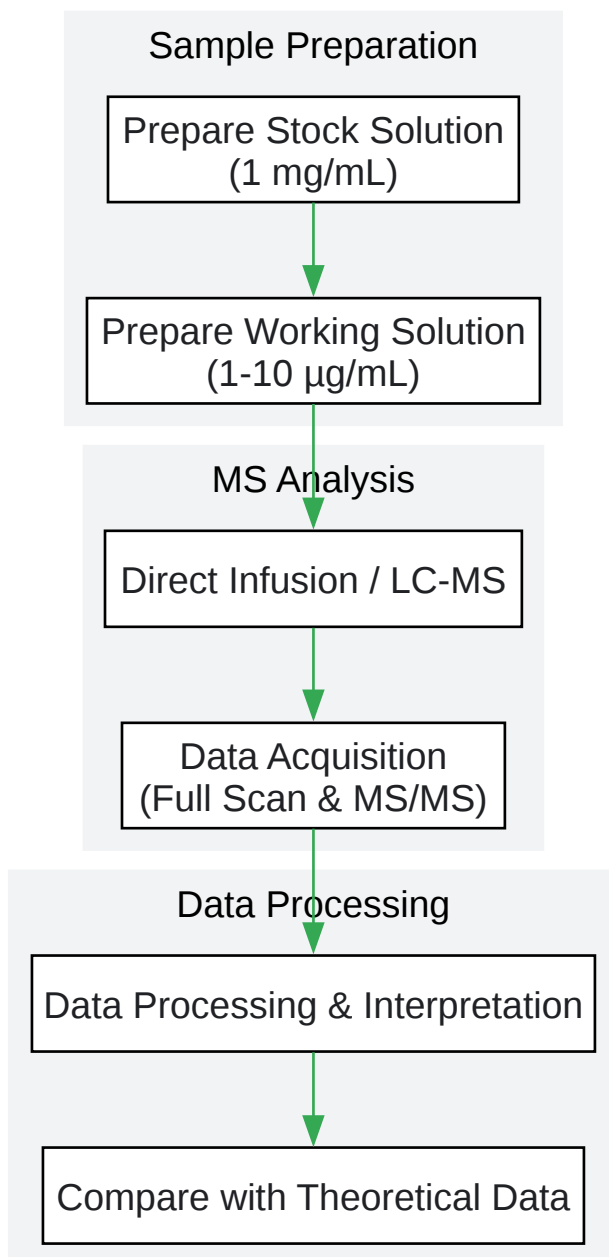
5.3. Data Acquisition and Analysis

- Direct Infusion: Introduce the working solution directly into the ion source at a flow rate of 5-10 µL/min.
- LC-MS Analysis (Optional): For analysis of complex mixtures, an upstream liquid chromatography separation can be employed.
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over several minutes.
 - Flow Rate: 0.3 mL/min.
- Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions. Compare the experimental m/z values with the

theoretical values to confirm the proposed fragmentation pathway.

Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound.



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